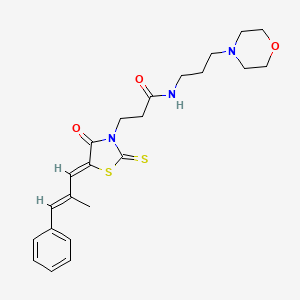
3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide is a complex organic compound with a highly specific structure. Its formation involves a combination of various functional groups, making it a molecule of interest in both synthetic organic chemistry and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the Thiazolidinone Core: : The initial step includes the cyclization reaction forming the thiazolidinone ring.
Addition of the Allylidene Side Chain: : This involves a condensation reaction where the 2-methyl-3-phenylallylidene group is introduced.
Incorporation of the Morpholinopropyl Group: : Through a series of substitution reactions, the propanamide group with the morpholine side chain is added.
Reaction Conditions: : The reactions are usually carried out under inert atmospheres to prevent oxidation and at temperatures ranging from 0°C to 100°C, depending on the specific step and reagents involved.
Industrial Production Methods
Industrial methods often involve batch or continuous flow processes to enhance yield and purity. The utilization of automated reactors and strict control of reaction parameters like temperature, pressure, and solvent choice is crucial for scaling up the production of such a complex compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the sulfur-containing thiazolidinone ring.
Reduction: : The compound is reducible at the allylidene and thioxo groups.
Substitution: : Nucleophilic and electrophilic substitutions are common at the morpholinopropyl and allylidene positions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Conditions: : Mild bases or acids, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Alcohols and amines, resulting from the reduction of the allylidene and thioxo groups.
Substitution Products: : Various alkylated or acylated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Used as a ligand in transition-metal catalyzed reactions.
Material Science: : Investigation into its properties for advanced material synthesis.
Biology
Biological Markers: : Utilized in the study of enzyme interactions and protein binding.
Pharmaceutical Research: : Potential therapeutic agent in drug development.
Medicine
Cancer Research: : Evaluation of its cytotoxicity and potential as an anti-cancer agent.
Antimicrobial Studies: : Screening for activity against various microbial strains.
Industry
Polymer Synthesis: : Usage in the creation of high-performance polymers.
Agriculture: : Investigation into its potential as a component in agrochemical products.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with cellular enzymes and proteins. The thiazolidinone ring and the morpholinopropyl group are pivotal in binding to molecular targets, potentially altering cellular pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinones: : Structurally similar compounds with variations in the side chains.
Morpholine Derivatives: : Compounds featuring the morpholine moiety but differing in their additional functional groups.
Uniqueness
What sets 3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide apart is its unique combination of a thiazolidinone ring with the specific allylidene and morpholinopropyl groups, making it versatile for diverse chemical reactions and applications.
Propiedades
IUPAC Name |
3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S2/c1-18(16-19-6-3-2-4-7-19)17-20-22(28)26(23(30)31-20)11-8-21(27)24-9-5-10-25-12-14-29-15-13-25/h2-4,6-7,16-17H,5,8-15H2,1H3,(H,24,27)/b18-16+,20-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOGONLHNSWSJF-MOKUSBMGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

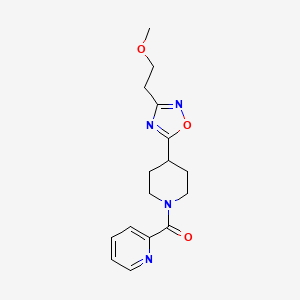
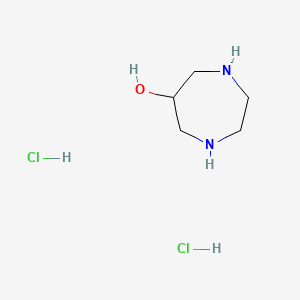
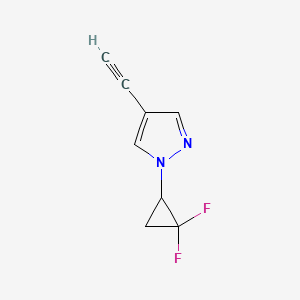
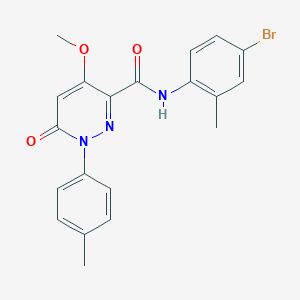
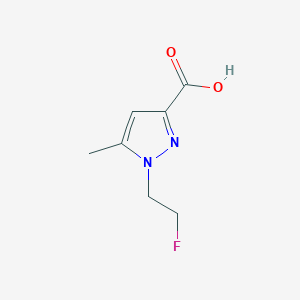
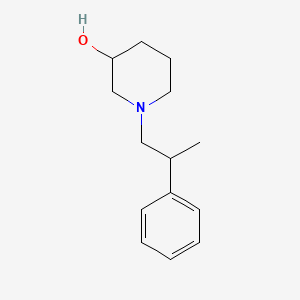
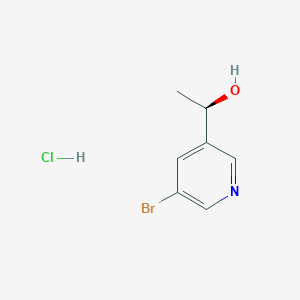
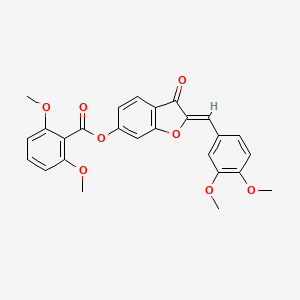
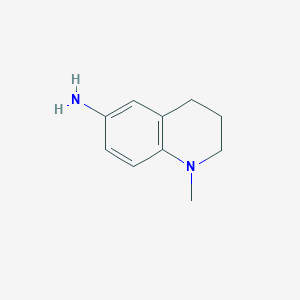
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2495987.png)
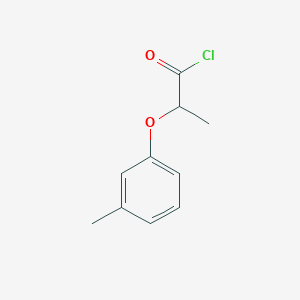

![7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2495997.png)
